Methyl beta-D-Ribofuranoside 2,3,5-Triacetate-13C4
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Overview
Description
Methyl beta-D-Ribofuranoside 2,3,5-Triacetate-13C4 is a stable isotope-labeled compound with the molecular formula 13C4 C8 H18 O8 and a molecular weight of 294.237 . This compound is a derivative of ribose, a naturally occurring sugar, and is used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl beta-D-Ribofuranoside 2,3,5-Triacetate-13C4 typically involves the acetylation of methyl beta-D-ribofuranoside. The process includes the use of acetic anhydride and a catalyst such as pyridine under controlled conditions to achieve the triacetate form . The reaction is carried out at room temperature, and the product is purified through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is then packaged and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Methyl beta-D-Ribofuranoside 2,3,5-Triacetate-13C4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: The acetyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as deacetylated forms, oxidized products, and substituted derivatives .
Scientific Research Applications
Methyl beta-D-Ribofuranoside 2,3,5-Triacetate-13C4 is used in a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl beta-D-Ribofuranoside 2,3,5-Triacetate-13C4 involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The compound acts as a substrate or inhibitor, affecting the activity of these enzymes and altering metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl beta-D-Ribofuranoside: The non-acetylated form of the compound.
Methyl 2,3-O-Isopropylidene-beta-D-ribofuranoside: A derivative with an isopropylidene protecting group.
Methyl beta-D-Ribofuranoside 2,3,5-Triacetate: The non-labeled form of the compound.
Uniqueness
Methyl beta-D-Ribofuranoside 2,3,5-Triacetate-13C4 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in various research applications. This labeling provides enhanced sensitivity and specificity in analytical techniques, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C12H18O8 |
---|---|
Molecular Weight |
294.24 g/mol |
IUPAC Name |
[(2S,3S,4S,5S)-3,4-diacetyloxy-5-methoxy(2,3,4,5-13C4)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C12H18O8/c1-6(13)17-5-9-10(18-7(2)14)11(19-8(3)15)12(16-4)20-9/h9-12H,5H2,1-4H3/t9-,10-,11-,12-/m0/s1/i9+1,10+1,11+1,12+1 |
InChI Key |
RUSRQHXGPHZZNI-PLKSCDDOSA-N |
Isomeric SMILES |
CC(=O)OC[13C@H]1[13C@@H]([13C@@H]([13C@H](O1)OC)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)OC)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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